![molecular formula C23H31NO4S B12796790 2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol CAS No. 59572-01-9](/img/structure/B12796790.png)
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol is a complex organic compound with a unique structure that includes multiple methoxy groups, a methyl group, and a methylsulfanylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol involves multiple steps, starting from simpler aromatic compounds. The process typically includes:
Formation of the core structure: This involves the cyclization of aromatic precursors under specific conditions to form the benzobenzazecin core.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Addition of the methylsulfanylmethyl group:
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy and methylsulfanylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.
科学的研究の応用
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2,3-trimethoxy-5-methylbenzene: Shares the trimethoxy and methyl groups but lacks the complex benzobenzazecin structure.
1,2,3-trimethoxy-5-(methoxymethyl)benzene: Similar in having methoxy groups but differs in the overall structure and functional groups.
Uniqueness
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecin-11-ol is unique due to its complex structure, which includes multiple functional groups and a large, fused ring system. This complexity gives it distinct chemical and biological properties compared to simpler compounds.
特性
CAS番号 |
59572-01-9 |
|---|---|
分子式 |
C23H31NO4S |
分子量 |
417.6 g/mol |
IUPAC名 |
2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol |
InChI |
InChI=1S/C23H31NO4S/c1-24-8-6-7-15-10-21(26-2)20(25)12-18(15)17(14-29-5)9-16-11-22(27-3)23(28-4)13-19(16)24/h10-13,17,25H,6-9,14H2,1-5H3 |
InChIキー |
XAFWGHOZLJYTRZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=CC(=C(C=C2C(CC3=CC(=C(C=C31)OC)OC)CSC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


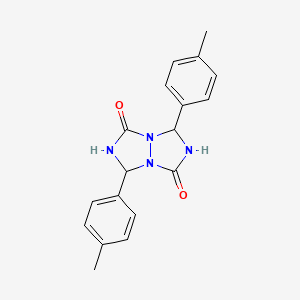
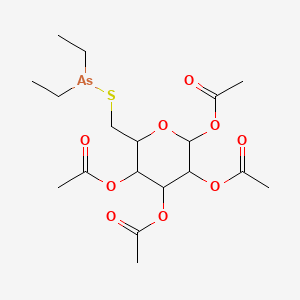


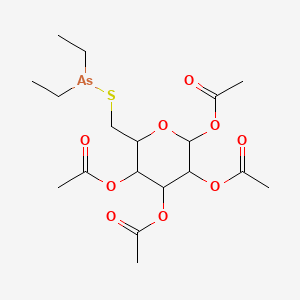
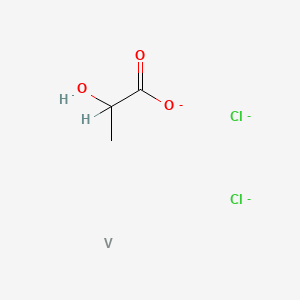


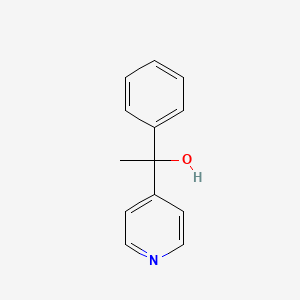

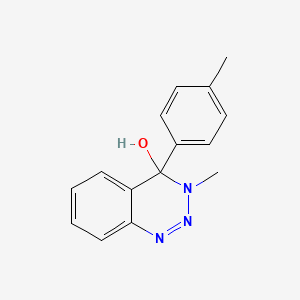
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)


